molecular formula C8H14ClN3 B1435413 [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride CAS No. 1949836-88-7

[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B1435413
CAS No.: 1949836-88-7
M. Wt: 187.67 g/mol
InChI Key: SYPZDAMBEUYSIU-UHFFFAOYSA-N
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Description

[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 1-methylpyrazol-4-yl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the cyclopropyl intermediate through a nucleophilic substitution reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Material Synthesis: The compound can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine: The free base form of the compound without the hydrochloride salt.

    [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanol: A structurally similar compound with a hydroxyl group instead of the methanamine group.

Uniqueness

[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride is unique due to its combination of a cyclopropyl group, a methanamine moiety, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;/h4-6,8H,2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPZDAMBEUYSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride

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